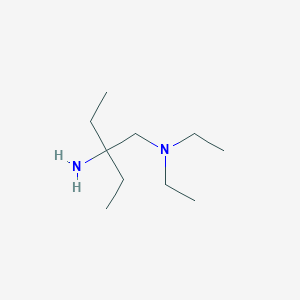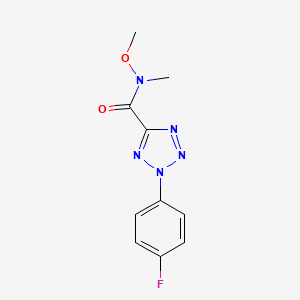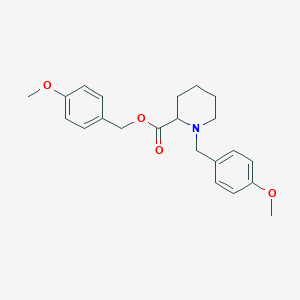![molecular formula C20H17ClN6O3 B2963013 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 892468-17-6](/img/structure/B2963013.png)
2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound known for its various applications in chemistry, biology, and industry. It features a triazolopyrimidine core, often associated with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide involves multi-step organic reactions. Starting materials typically include substituted benzylamines, triazole derivatives, and acetylation agents. The synthetic route may involve:
Formation of the Triazolopyrimidine Core: This may start from a suitable triazole precursor and undergo cyclization reactions to form the pyrimidine ring.
Benzyl Substitution: Introduction of the benzyl group through nucleophilic substitution or similar reactions.
Acetylation: Acetylation of the amine group using acyl chlorides or acetic anhydride under basic conditions.
Final Assembly: The final steps typically involve coupling reactions to assemble the compound.
Industrial Production Methods: In an industrial setting, these reactions are scaled up using large reactors. Parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow reactors are often used for large-scale production, ensuring efficient heat transfer and reaction control.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions typically at the benzyl position.
Reduction: Reduction reactions may target the nitro or carbonyl groups in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Utilizes reagents like halogenating agents or alkylating agents under appropriate conditions.
Major Products:
Oxidation may produce benzyl alcohols or carboxylic acids.
Reduction typically yields amines or alcohols.
Substitution reactions can introduce various functional groups into the aromatic rings.
科学的研究の応用
Chemistry:
Used as an intermediate in the synthesis of other complex organic compounds.
Plays a role in studying reaction mechanisms due to its multifunctional structure.
Biology:
Potential pharmacological agent due to its triazolopyrimidine core, which is known for anti-inflammatory, antimicrobial, and anticancer properties.
Acts as a biochemical probe to study enzyme mechanisms.
Medicine:
Investigated as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry:
May serve as a precursor for agrochemicals or specialty chemicals used in various industrial applications.
作用機序
The mechanism:
The compound's biological activity is often attributed to its ability to bind to specific molecular targets like enzymes or receptors.
The triazolopyrimidine core may interact with active sites in proteins, inhibiting their function or modulating their activity.
Pathways involved could include inhibition of enzyme activity, interference with DNA/RNA synthesis, or modulation of signaling pathways.
類似化合物との比較
2-(4-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
2-(3-phenyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Comparison:
While similar compounds may share structural motifs, variations in substituents can lead to significant differences in their biological activity and chemical properties.
The presence of a benzyl group instead of a phenyl group can enhance lipophilicity, affecting the compound's absorption and distribution in biological systems.
This compound represents a blend of intricate synthetic chemistry and versatile applications, underscoring the fascinating interplay between structure and function in organic molecules.
特性
IUPAC Name |
2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-30-16-8-7-14(21)9-15(16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFPOUCDRQELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methylidenecyclohexyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2962931.png)

![2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone](/img/structure/B2962934.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2962935.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2962939.png)
![N-{[4-phenyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2962942.png)
![N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2962946.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2962947.png)
![3-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B2962950.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)

![2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile](/img/structure/B2962953.png)
